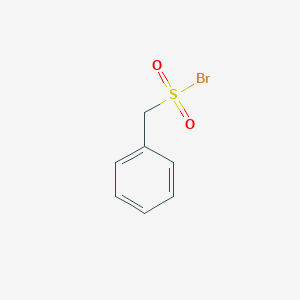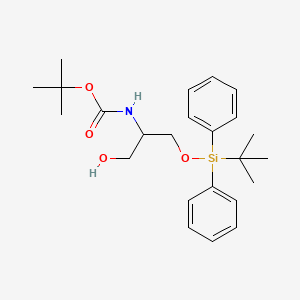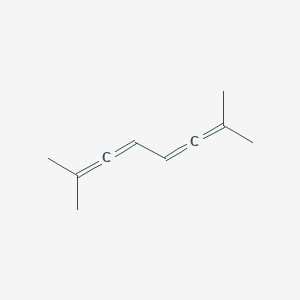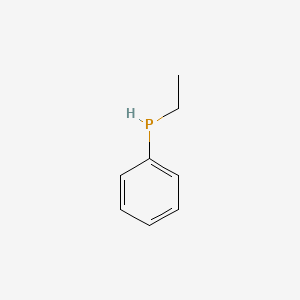
3-Deoxy-l-manno-octulosonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Deoxy-l-manno-octulosonic acid is a unique eight-carbon sugar that plays a crucial role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. It is also found in the primary cell walls of higher plants and some green algae. This compound is essential for the structural integrity and function of bacterial outer membranes, making it a significant target for antibacterial research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-l-manno-octulosonic acid typically involves the condensation of phosphoenolpyruvate with d-arabinose-5-phosphate, followed by activation with cytidine monophosphate. This process can be carried out enzymatically using specific enzymes such as KDO 8-phosphate synthetase and KDO 8-phosphate phosphatase .
Industrial Production Methods: Industrial production of this compound has been optimized to achieve high purity and yield. One method involves the use of pathway engineering in Escherichia coli, starting from glucose and undergoing subsequent chemical modifications . Another approach utilizes directed evolution of enzymes to improve the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Deoxy-l-manno-octulosonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form lactones through intramolecular reactions and can be hydrolyzed to yield different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include phosphoenolpyruvate, d-arabinose-5-phosphate, and cytidine monophosphate. The reactions are typically carried out under mild conditions, often at neutral pH and moderate temperatures .
Major Products: The major products formed from the reactions of this compound include various derivatives such as KDO 8-phosphate and CMP-KDO. These products are essential intermediates in the biosynthesis of lipopolysaccharides .
Applications De Recherche Scientifique
3-Deoxy-l-manno-octulosonic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex oligosaccharides. In biology, it is a key component in the study of bacterial cell wall biosynthesis and function. In medicine, it is a target for the development of antibacterial agents and vaccines. In industry, it is used in the production of sugar chips and other carbohydrate-based materials .
Mécanisme D'action
The mechanism of action of 3-Deoxy-l-manno-octulosonic acid involves its incorporation into lipopolysaccharides, where it forms a crucial link between lipid A and the outer core of the bacterial outer membrane. This linkage is essential for the structural integrity and function of the bacterial cell wall. The molecular targets of this compound include enzymes involved in its biosynthesis, such as KDO 8-phosphate synthetase and KDO transferase .
Comparaison Avec Des Composés Similaires
3-Deoxy-l-manno-octulosonic acid is similar to other 3-deoxysugars such as 2-keto-3-deoxy-d-glycero-d-galacto-nonulosonic acid and sialic acid. it is unique in its role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. Other similar compounds include 2-keto-3-deoxyoctonate and 3-deoxy-d-manno-octulosonic acid kinase .
Propriétés
Numéro CAS |
455269-82-6 |
|---|---|
Formule moléculaire |
C8H14O8 |
Poids moléculaire |
238.19 g/mol |
Nom IUPAC |
(4S,5S,6S,7S)-4,5,6,7,8-pentahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16)/t3-,5-,6-,7-/m0/s1 |
Clé InChI |
KYQCXUMVJGMDNG-RRNYIBRJSA-N |
SMILES isomérique |
C([C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)C(=O)C(=O)O |
SMILES canonique |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide](/img/structure/B14139757.png)

![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)

![5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B14139779.png)

![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine](/img/structure/B14139786.png)
![Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-](/img/structure/B14139788.png)
![2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14139789.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B14139799.png)
![4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]](/img/structure/B14139804.png)


